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Compound of Interest

Compound Name:
2-formylamino-2-phenyl-propionic

acid

CAS No.: 3381-60-0

Cat. No.: B8785089

Get Quote

Compound Overview & Significance
Compound Name: 2-Formylamino-2-phenyl-propionic acid[1]

CAS Number: 3381-60-0 (often associated with the (+)-enantiomer or racemate depending

on the source)

Synonyms: N-Formyl-α-methyl-phenylglycine; N-Formyl-2-amino-2-phenylpropionic acid; N-

Formyl-Cα-methyl-phenylalanine.[1]

Structure: A quaternary amino acid derivative where the alpha-carbon is substituted with a

methyl group, a phenyl group, a carboxylic acid, and an N-formyl amino group.[1]

Significance:

Quaternary Center: The sterically hindered
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-disubstituted carbon makes chemical synthesis of the enantiopure free amino acid
difficult.[1]

Peptidomimetics: The resulting amino acid, 2-amino-2-phenylpropionic acid, is a non-

proteinogenic building block that imposes strong conformational constraints (helical or turn

structures) when incorporated into peptides.[1]

Drug Development: Used in the design of proteolytically stable peptide drugs and enzyme

inhibitors.

Primary Application: Enzymatic Kinetic Resolution
The most critical application of 2-formylamino-2-phenyl-propionic acid is as a substrate for

enzymatic kinetic resolution.[1] Because the quaternary center is difficult to form

asymmetrically via standard chemical catalysis, researchers often synthesize the racemic N-

formyl derivative and use an acylase to selectively hydrolyze one enantiomer.[1]

Mechanism of Action
The enzyme Aminoacylase I (or specialized bacterial amidases) selectively hydrolyzes the

amide bond of the L-enantiomer (or S-enantiomer) of the N-formyl substrate, releasing the free

amino acid and formic acid. The D-enantiomer remains N-formylated.[1]

Protocol 1: Kinetic Resolution of Racemic 2-
Formylamino-2-phenyl-propionic Acid
Objective: To separate racemic 2-formylamino-2-phenyl-propionic acid into (S)-2-amino-2-

phenylpropionic acid (free) and (R)-2-formylamino-2-phenyl-propionic acid.

Materials
Substrate: Racemic 2-formylamino-2-phenyl-propionic acid (10–50 mM).[1]

Enzyme:[1][2][3][4][5][6][7][8]

Standard: Aminoacylase I (EC 3.5.1.[1]14) from Aspergillus melleus or Sus scrofa (Hog

Kidney).[1] Note: Activity may be low due to steric hindrance.[1]
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High-Performance: N-acylamino acid amidohydrolase from Mycoplana ramosa or

Alcaligenes faecalis (specifically evolved for

-disubstituted substrates).[1]

Buffer: 0.1 M Tris-HCl or Phosphate Buffer, pH 7.5 – 8.0.

Cofactor:

or

(0.1 – 0.5 mM).[1]

Additives: 5–10% DMSO (if substrate solubility is poor).[1]

Experimental Workflow
Preparation: Dissolve the racemic substrate in the buffer. Adjust pH to 7.5 with NaOH. Add

cofactor (

is often preferred for bacterial acylases).[1]

Initiation: Add the enzyme (enzyme loading ratio 1:10 to 1:100 w/w depending on specific

activity).[1] Incubate at 30°C – 37°C with gentle shaking.

Monitoring: Monitor the reaction via HPLC (C18 column, Phosphate/Acetonitrile gradient).

Look for the appearance of the free amino acid peak (earlier elution) and decrease of the N-

formyl peak.

Termination: Stop reaction when conversion reaches 50% (theoretical maximum for

resolution). Adjust pH to 5.0 to deactivate enzyme or heat to 60°C for 10 min.

Separation (Workup):

Acidification: Acidify the mixture to pH 1–2 with HCl.

Extraction: Extract with Ethyl Acetate.[1]

Organic Phase: Contains the unreacted (R)-N-formyl-2-amino-2-phenylpropionic acid.[1]
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Aqueous Phase: Contains the resolved (S)-2-amino-2-phenylpropionic acid (protonated

form).[1]

Purification:

Aqueous: Neutralize and use ion-exchange chromatography (Dowex 50) to isolate the

pure L-amino acid.

Organic: Evaporate solvent to recover the D-N-formyl derivative. This can be chemically

deformylated (see Section 4) to yield the D-amino acid.

Data Visualization: Resolution Workflow

Racemic N-Formyl-AA
(Substrate)

Enzymatic Hydrolysis
(Acylase I / Amidase)
pH 7.5, 37°C, Co2+

Reaction Mixture:
(S)-Free AA + (R)-N-Formyl AA

Acidify to pH 1.5
Extraction with EtOAc

Organic Phase
(R)-N-Formyl Derivative

Extracts into EtOAc

Aqueous Phase
(S)-Free Amino Acid

Remains in Water

Pure (R)-2-Amino-2-Phenylpropionic Acid
(Target 2 after deformylation)

Chemical Hydrolysis

Pure (S)-2-Amino-2-Phenylpropionic Acid
(Target 1)

Ion Exchange
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Click to download full resolution via product page

Caption: Workflow for the enzymatic resolution of 2-formylamino-2-phenyl-propionic acid
into enantiopure L- and D- amino acids.

Secondary Application: Enzymatic Peptide
Synthesis
2-Formylamino-2-phenyl-propionic acid can serve as an acyl donor in the enzymatic

synthesis of sterically hindered peptides.[1] The N-formyl group acts as a minimal protecting

group that mimics the natural N-terminal structure of bacterial proteins (N-formyl-methionine),

making it compatible with certain metalloproteases.[1]

Protocol 2: Thermolysin-Catalyzed Coupling
Objective: To couple 2-formylamino-2-phenyl-propionic acid (Acyl Donor) with an amino acid

amide (Nucleophile) to form a dipeptide.[1]

Materials
Acyl Donor: 2-Formylamino-2-phenyl-propionic acid (L-isomer preferred).[1]

Nucleophile: L-Phenylalanine amide (H-Phe-NH2) or similar hydrophobic amine.[1]

Enzyme: Thermolysin (EC 3.4.24.27).[1]

Solvent System: High-concentration organic cosolvent (e.g., 50% Ethyl Acetate or Toluene in

buffer) to suppress hydrolysis and favor synthesis.[1]

Procedure
Mix: Combine Donor (50 mM) and Nucleophile (100 mM) in 0.1 M Tris-Maleate buffer (pH

7.0) containing 10 mM

and 50% Ethyl Acetate.[1]

Enzyme Addition: Add Thermolysin (suspended or immobilized).
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Reaction: Incubate at 40°C. The enzyme catalyzes the formation of the peptide bond

between the carboxyl of the propionic acid derivative and the amine of the nucleophile.

Precipitation: The product, N-Formyl-2-amino-2-phenylpropionyl-L-phenylalanine amide, is

often less soluble and may precipitate, driving the equilibrium forward.[1]

Isolation: Filter the precipitate or extract with organic solvent.[1]

Technical Notes & Troubleshooting
Deformylation (Removing the Protecting Group)
If the goal is to obtain the free amino acid from the N-formyl derivative (e.g., the unreacted D-

isomer from Protocol 1), enzymatic deformylation is rare.[1] Chemical methods are standard:

Method: Dissolve in Methanolic HCl (1.0 M).

Condition: Incubate at 50°C for 2–4 hours.

Result: Quantitative removal of the formyl group to yield the methyl ester or free acid

(depending on water content).

Steric Hindrance Challenges
The quaternary center at position 2 creates significant steric bulk.

Observation: Standard Acylase I may show <5% conversion in 24 hours.

Solution:

Use Mycoplana ramosa acylase (specifically evolved for this structure).[1]

Increase temperature to 45°C (if enzyme stability permits).

Use the ester derivative (Methyl 2-formylamino-2-phenylpropionate) and a Lipase (e.g.,

Candida antarctica Lipase B) for resolution, as lipases are often more tolerant of steric

bulk than acylases.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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